JWH 073 6-hydroxyindole metabolite

Vue d'ensemble

Description

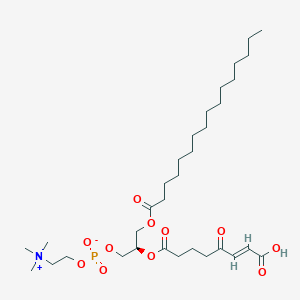

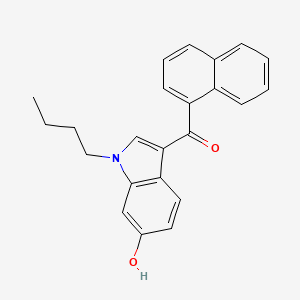

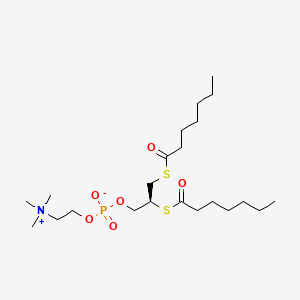

JWH 073 6-hydroxyindole metabolite is a mildly selective agonist of the central cannabinoid (CB 1) receptor derived from the aminoalkylindole WIN 55,212-2 . It is expected to be a urinary metabolite of JWH 073 based on the metabolism of the closely-related JWH 015 and JWH 018 .

Molecular Structure Analysis

The molecular formula of JWH 073 6-hydroxyindole metabolite is C23H21NO2 . Its formal name is (1-butyl-6-hydroxy-1H-indol-3-yl) (naphthalen-1-yl)-methanone . The SMILES representation is O=C(C1=CN(CCCC)C2=C1C=CC(O)=C2)C3=C4C(C=CC=C4)=CC=C3 .Physical And Chemical Properties Analysis

JWH 073 6-hydroxyindole metabolite is a crystalline solid . It has a molecular weight of 343.4 . It is soluble in DMF (20 mg/ml), DMSO (10 mg/ml), and Ethanol (20 mg/ml) .Applications De Recherche Scientifique

Monitoring of Urinary Metabolites in Legal Cases : A study by Jang et al. (2013) in "Forensic science international" highlighted the importance of identifying JWH-018 and JWH-073 metabolites, including 6-hydroxyindole metabolites, in urine for forensic purposes. The research suggested using these metabolites as biomarkers to prove the intake of synthetic cannabinoids, despite challenges due to the emergence of structurally related compounds (Jang et al., 2013).

Solid-Phase Extraction and Quantitative Measurement : Chimalakonda et al. (2011) in "Analytical chemistry" developed a method using liquid chromatography tandem mass spectrometry (LC-MS/MS) for the resolution and quantification of omega and omega-1 metabolites of JWH-018 and JWH-073 in human urine. This study contributes to the accurate detection of these metabolites, including 6-hydroxyindole, in biological samples (Chimalakonda et al., 2011).

Structure Elucidation of Metabolites : Lovett et al. (2013), also in "Forensic science international", reported the identification of a predominant metabolite in urine specimens testing positive for naphthoylindole-based synthetic cannabinoids. This research aids in the qualitative and quantitative analyses of such cannabinoids (Lovett et al., 2013).

Characterization of In Vitro Metabolites : Gambaro et al. (2014) in "Journal of chromatography. B, Analytical technologies in the biomedical and life sciences" investigated in vitro incubation with human liver microsomes of JWH-018, JWH-073, and their derivatives to identify principal metabolites. This study assists in detecting synthetic cannabinoid abusers (Gambaro et al., 2014).

Development of a Mass Spectrometric Method : Kusano et al. (2016) in "Journal of mass spectrometry : JMS" focused on differentiating the positional isomers of JWH-018's hydroxyindole metabolites, demonstrating the effectiveness of GC-EI-MS/MS in mass spectrometric differentiation. This work is significant for identifying the precise metabolite structures (Kusano et al., 2016).

Sensitive GC-EIMS Method for Detection in Urine : A study by Paul and Bosy (2015) in "Journal of analytical toxicology" proposed a method for simultaneous detection and quantification of JWH-018 and JWH-073 metabolites in urine, further contributing to forensic toxicology (Paul & Bosy, 2015).

Propriétés

IUPAC Name |

(1-butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c1-2-3-13-24-15-21(19-12-11-17(25)14-22(19)24)23(26)20-10-6-8-16-7-4-5-9-18(16)20/h4-12,14-15,25H,2-3,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXHTLBJLOYLRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C2=C1C=C(C=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017729 | |

| Record name | JWH 073 6-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

JWH 073 6-hydroxyindole metabolite | |

CAS RN |

1307803-48-0 | |

| Record name | JWH 073 6-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one](/img/structure/B593983.png)

![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)